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Application Note: Negative Charge Induction in Liposomes using Dihexadecyl Phosphate
(DHP)

Executive Summary
Dihexadecyl phosphate (DHP), also known as Dicetyl Phosphate (DCP), is a synthetic

anionic phospholipid surrogate widely used to impart negative surface charge (zeta potential)

to liposomes.[1] Unlike natural phospholipids like Phosphatidylserine (PS) or

Phosphatidylglycerol (PG), DHP is a dialkyl phosphate ester. Its primary utility lies in providing

electrostatic stabilization to neutral lipid bilayers (e.g., PC/Cholesterol systems) to prevent

aggregation via the DLVO (Derjaguin-Landau-Verwey-Overbeek) mechanism.

Critical Consideration: While cost-effective and efficient for in vitro stability, DHP exhibits

distinct toxicity profiles in vivo compared to natural phospholipids. This guide details the

physicochemical constraints, precise fabrication protocols, and safety considerations for DHP-

based liposomes.

Physicochemical Profile & Technical Specifications
DHP has a high phase transition temperature (
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), which dictates the thermal parameters of the hydration step. Failure to heat above this
threshold results in heterogeneous film hydration and phase separation.

Property Specification Critical Note

Chemical Name
Dihexadecyl phosphate /

Dicetyl phosphate
Synthetic anionic amphiphile

CAS Number 2197-63-9

Molecular Weight 546.85 g/mol

Phase Transition (

)
74–75°C Hydration must occur >75°C

Net Charge -1 (at physiological pH)
pKa

1.5 (Phosphate group)

Solubility

Chloroform (warm),

Methanol/Chloroform (1:[2]

[3]1)

Poor solubility in cold ethanol

Rec. Molar % 5–20 mol%
>20% may destabilize bilayer

or increase toxicity

Mechanism of Action: Electrostatic Stabilization
The incorporation of DHP into a neutral Phosphatidylcholine (PC) bilayer introduces a

phosphate headgroup at the membrane interface.

Zeta Potential Modulation: At neutral pH, the phosphate group is deprotonated, creating a

negative surface charge.

DLVO Theory Application: The negative charge creates an electrical double layer around the

vesicle. When two liposomes approach, the repulsive electrostatic force overcomes the

attractive Van der Waals forces, preventing fusion and aggregation.

Target Zeta Potential: A zeta potential more negative than -30 mV is generally required for

long-term colloidal stability.[1]
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Diagram 1: Mechanism of Electrostatic Stabilization
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Caption: DHP incorporation creates negative surface charge, generating repulsive forces that

prevent liposome aggregation.

Protocol: Thin Film Hydration with DHP
This protocol uses a standard formulation of DSPC : Cholesterol : DHP (Molar Ratio 7:2:1).

This "High-Tm" formulation is extremely stable but requires strict temperature control.

Materials Required
Lipids: DSPC (18:0 PC), Cholesterol, DHP.[4]

Solvents: Chloroform (HPLC Grade), Methanol.[5][6][7]

Buffer: PBS (pH 7.4) or HEPES Buffered Saline.
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Equipment: Rotary Evaporator, Water Bath (set to 80°C), Extruder with 100nm polycarbonate

membranes.

Step-by-Step Workflow
1. Lipid Stock Preparation

Dissolve DSPC and Cholesterol in Chloroform (10 mg/mL).

Critical Step: Dissolve DHP in Chloroform:Methanol (2:1 v/v). Pure chloroform may not fully

solubilize DHP at room temperature. Slight warming (40°C) may be necessary to ensure

DHP is fully dissolved before mixing.[6]

2. Mixing (Molar Ratio Calculation)

Target: 100 µmol Total Lipid.

DSPC (70 mol%): 70 µmol

790.15 g/mol = 55.3 mg

Cholesterol (20 mol%): 20 µmol

386.65 g/mol = 7.7 mg

DHP (10 mol%): 10 µmol

546.85 g/mol = 5.5 mg

Mix these aliquots into a round-bottom flask.

3. Thin Film Formation

Attach flask to rotary evaporator.

Vacuum: Moderate (decrease pressure slowly to prevent bumping).

Bath Temp: 50°C.

Rotate at 100-150 rpm until solvent is removed and a thin, dry film forms on the glass wall.
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Desiccation: Place flask under high vacuum (desiccator) for at least 4 hours (or overnight) to

remove trace solvent. Residual solvent destabilizes the bilayer.

4. Hydration (The High-Temp Step)

Pre-heat hydration buffer (PBS) to 80°C (Must be > DHP

of 75°C).

Add buffer to the lipid film to achieve final lipid concentration (e.g., 5-10 mg/mL).

Rotate flask in 80°C water bath (no vacuum) for 30-60 minutes.

Visual Check: The film should completely peel off, forming a milky white suspension

(Multilamellar Vesicles - MLVs).

5. Sizing (Extrusion)

Assemble extruder with 100 nm polycarbonate membrane.[8]

Heat the extruder block to 80°C. Attempting to extrude DHP/DSPC liposomes below 75°C

will clog the filter immediately.

Pass the sample through the membrane 11-21 times.

Result: Large Unilamellar Vesicles (LUVs) ~100-120 nm.

Diagram 2: Fabrication Workflow
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Caption: Workflow for DHP liposome preparation highlighting critical temperature control during

hydration and extrusion.
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Quality Control & Troubleshooting
Parameter Acceptance Criteria Troubleshooting

Zeta Potential -30 mV to -60 mV

If > -20 mV: DHP may not have

integrated. Ensure initial

solvent mixing was

homogeneous and hydration

temp was >75°C.

Size (Z-Avg) 100 nm ± 20 nm

If >200 nm: Membrane rupture

or aggregation. Check extruder

temp.

PDI < 0.200

High PDI indicates

heterogeneous population.

Increase number of extrusion

passes.

Appearance Translucent/Opalescent

If "Chunky" or precipitating:

Lipids crystallized. Re-heat to

80°C and sonicate briefly.

Safety & Toxicity (Crucial for Drug Development)
Unlike natural phospholipids (e.g., DSPG), DHP is not a natural metabolite.

In Vivo Toxicity: High concentrations of DHP (>20 mol%) have been linked to tissue necrosis

and neurotoxicity in animal models following intracranial injection.

Cellular Interaction: DHP can bind non-specifically to cell surface glycoproteins.

Recommendation: For in vivo clinical formulations, consider using DSPG or PS if toxicity is a

concern. DHP is excellent for in vitro diagnostics, topical applications, or model membrane

studies where cost and high stability are prioritized.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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